molecular formula C18H17N2OP B13822138 Benzenephosphonanilide CAS No. 4707-91-9

Benzenephosphonanilide

Katalognummer: B13822138
CAS-Nummer: 4707-91-9
Molekulargewicht: 308.3 g/mol
InChI-Schlüssel: QXKWWWLBIJJKTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenephosphonanilide is an organic compound that features a benzene ring bonded to a phosphonanilide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzenephosphonanilide typically involves the reaction of aniline with benzenephosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{C}_6\text{H}_5\text{PCl}_2 \rightarrow \text{C}_6\text{H}_5\text{P(NH}\text{C}_6\text{H}_5\text{)}_2 + 2\text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of halogenated this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenephosphonanilide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism by which Benzenephosphonanilide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

    Benzenephosphonic Acid: Similar in structure but lacks the anilide group.

    Aniline: Contains the amino group but lacks the phosphonic moiety.

    Phosphonanilide: Similar but may have different substituents on the benzene ring.

Uniqueness: Benzenephosphonanilide is unique due to the presence of both the benzene ring and the phosphonanilide group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications.

Eigenschaften

CAS-Nummer

4707-91-9

Molekularformel

C18H17N2OP

Molekulargewicht

308.3 g/mol

IUPAC-Name

N-[anilino(phenyl)phosphoryl]aniline

InChI

InChI=1S/C18H17N2OP/c21-22(18-14-8-3-9-15-18,19-16-10-4-1-5-11-16)20-17-12-6-2-7-13-17/h1-15H,(H2,19,20,21)

InChI-Schlüssel

QXKWWWLBIJJKTJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NP(=O)(C2=CC=CC=C2)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.